Allylidenetriphenylphosphorane
Overview
Description
Allylidenetriphenylphosphorane, also known as triphenyl (2-propen-1-ylidene)phosphorane, is an organophosphorus compound with the molecular formula C21H19P. It is a yellow to yellow-green crystalline powder that is highly reactive and thermally unstable. This compound is widely used in organic synthesis, particularly in the formation of alkenes, alkynes, and heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylidenetriphenylphosphorane can be synthesized through the reaction of triphenylphosphine with an appropriate carbonyl compound via the Wittig reaction. The reaction typically involves the use of phosphorus trichloride and triphenylphosphine, followed by the addition of a base to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Allylidenetriphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halides and other electrophiles are used under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranes.
Scientific Research Applications
Allylidenetriphenylphosphorane has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of α,β-unsaturated ketones and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of allylidenetriphenylphosphorane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is primarily due to the presence of the phosphorus atom, which can form stable bonds with carbon, oxygen, and other elements. The compound can also participate in cycloaddition reactions, forming cyclic structures that are useful in organic synthesis .
Comparison with Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the Wittig reaction.
Triphenylphosphine oxide: A byproduct of the oxidation of triphenylphosphine.
Triphenylphosphonium salts: Used in various organic transformations and as phase-transfer catalysts.
Uniqueness: Allylidenetriphenylphosphorane is unique due to its ability to act as a three-carbon unit in organic synthesis, enabling the formation of α,β-unsaturated ketones and other complex molecules. Its reactivity and stability make it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
triphenyl(prop-2-enylidene)-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19P/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-18H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXDDSBSRMDZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333290 | |
Record name | Triphenyl(prop-2-en-1-ylidene)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15935-94-1 | |
Record name | Triphenyl(prop-2-en-1-ylidene)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.